![molecular formula C17H19NO3 B290659 N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290659.png)
N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide, commonly known as ODM-201, is a non-steroidal androgen receptor antagonist. It has shown promising results in the treatment of prostate cancer and is currently being studied extensively in the scientific community.
Scientific Research Applications
ODM-201 has been extensively studied for its potential therapeutic applications in prostate cancer. It has shown promising results in the treatment of castration-resistant prostate cancer (CRPC) and has been found to be well-tolerated by patients. ODM-201 has also been studied for its potential use in other androgen-related diseases, such as androgenic alopecia and hirsutism.
Mechanism of Action
ODM-201 works by binding to the androgen receptor and preventing the activation of the receptor by androgens. This leads to a decrease in the growth and proliferation of prostate cancer cells, which rely on androgens for their survival. ODM-201 has been found to be highly selective for the androgen receptor and does not interfere with other hormonal pathways.
Biochemical and Physiological Effects:
ODM-201 has been found to have minimal side effects and is well-tolerated by patients. It has been shown to decrease prostate-specific antigen (PSA) levels in patients with CRPC, indicating a decrease in the growth and proliferation of prostate cancer cells. ODM-201 has also been found to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of ODM-201 is its high selectivity for the androgen receptor, which allows for targeted therapy with minimal side effects. However, the complex synthesis process and high cost of production may limit its widespread use in research. Additionally, the limited availability of ODM-201 may pose a challenge for large-scale clinical trials.
Future Directions
There are several potential future directions for the research and development of ODM-201. One area of focus is the development of combination therapies with other drugs, such as chemotherapy or immunotherapy, to increase efficacy and reduce the risk of resistance. Another area of research is the use of ODM-201 in the treatment of other androgen-related diseases, such as androgenic alopecia and hirsutism. Additionally, the development of new and more efficient synthesis methods may increase the availability and reduce the cost of ODM-201, making it more accessible for research and clinical use.
Conclusion:
ODM-201 is a promising non-steroidal androgen receptor antagonist that has shown potential in the treatment of prostate cancer. Its high selectivity for the androgen receptor and minimal side effects make it a promising candidate for targeted therapy. However, the complex synthesis process and limited availability may limit its widespread use in research and clinical settings. Further research and development are needed to fully explore the potential of ODM-201 in the treatment of prostate cancer and other androgen-related diseases.
Synthesis Methods
The synthesis of ODM-201 involves several steps, including the formation of a Grignard reagent, coupling with a substituted biphenyl compound, and subsequent amidation. The final product is obtained through recrystallization and purification. The synthesis process is complex and requires expertise in synthetic organic chemistry.
properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-4-phenylbenzamide |
InChI |
InChI=1S/C17H19NO3/c1-20-16(21-2)12-18-17(19)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3,(H,18,19) |
InChI Key |
ANKXOZWVRUAEMV-UHFFFAOYSA-N |
SMILES |
COC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B290576.png)
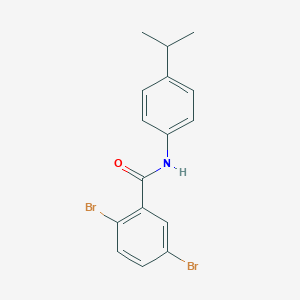
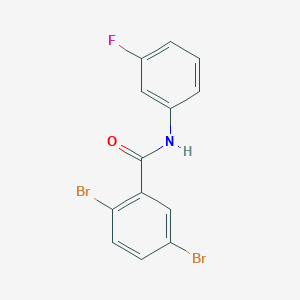
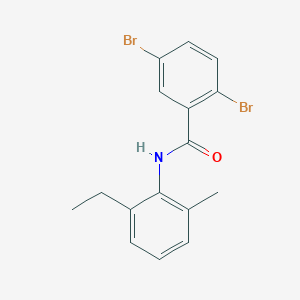
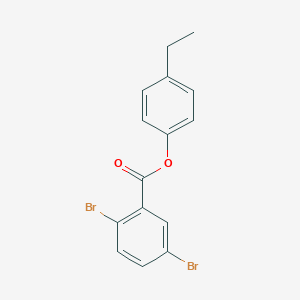
![Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate](/img/structure/B290585.png)

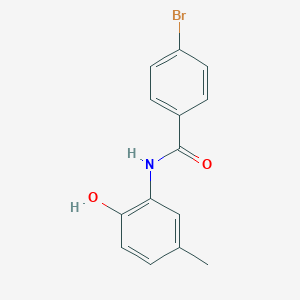
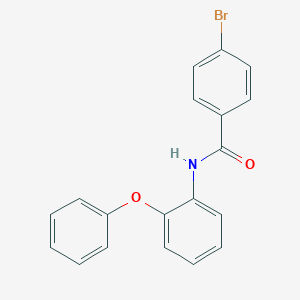
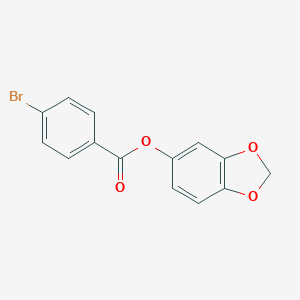

![4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate](/img/structure/B290594.png)
![[4-(4-Tert-butylbenzoyl)oxy-3-methylphenyl] 4-tert-butylbenzoate](/img/structure/B290596.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-tert-butylbenzoate](/img/structure/B290598.png)